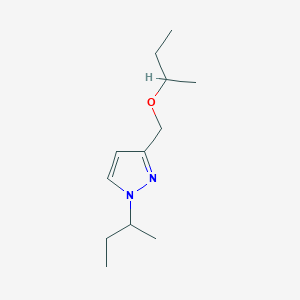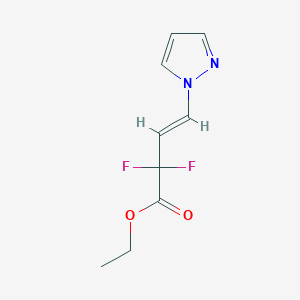
5-(Aminometil)-1,3-tiazol-2-carboxilato de metilo; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Aplicaciones Científicas De Investigación
Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to participate in various biochemical reactions . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to oxidative stress, excitotoxicity, proteostasis, and neuroinflammation . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also influence similar pathways.
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to have diverse pharmacokinetic properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have unique ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have similar effects.
Action Environment
Similar compounds have been found to be influenced by various environmental factors . Therefore, it’s plausible that environmental factors may also influence the action of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiazole ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate: The non-hydrochloride form of the compound.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness
Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is unique due to its specific functional groups and potential applications. Unlike thiamine, which is a vitamin, this compound is primarily used in research and industrial applications. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)5-8-3-4(2-7)11-5;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWORXPJJBXETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)
![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)

![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)


![ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2592447.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2592449.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2592453.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2592455.png)

